molecular formula C16H19F3N6O2 B2817455 N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide CAS No. 1235278-45-1

N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide

Cat. No.: B2817455
CAS No.: 1235278-45-1
M. Wt: 384.363
InChI Key: JJENGAJUNCDJMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring, followed by the introduction of the trifluoromethyl group and the pyridine ring. The final steps involve the coupling of the piperazine ring and the isopropyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly GRPR.

    Industry: The compound can be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide involves its binding to the gastrin-releasing peptide receptor (GRPR). By binding to this receptor, the compound inhibits the receptor’s activity, which can lead to the suppression of cancer cell proliferation. The molecular targets and pathways involved include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax .

Comparison with Similar Compounds

N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide can be compared to other GRPR antagonists, such as Pd176252. While both compounds target the same receptor, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it unique in its efficacy and safety profile .

Properties

IUPAC Name

N-propan-2-yl-4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O2/c1-10(2)21-15(26)25-7-5-24(6-8-25)12-4-3-11(9-20-12)13-22-14(27-23-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJENGAJUNCDJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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